2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide
描述
2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide, also known as GW501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in 1992 by GlaxoSmithKline and has been researched for its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes. In recent years, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用机制
2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and oxidative capacity. This results in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle. It also increases the expression of genes involved in lipid metabolism and insulin sensitivity in adipose tissue. In addition, it has been found to increase the expression of genes involved in energy metabolism and oxidative stress defense in the liver.
实验室实验的优点和局限性
2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide has several advantages for use in lab experiments. It is highly selective for PPARδ and has minimal off-target effects. It is also orally bioavailable and has a long half-life, making it easy to administer and study. However, its use in lab experiments is limited by its potential toxicity and the lack of long-term safety data.
未来方向
There are several potential future directions for research on 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential use in improving exercise performance and endurance. Additionally, future research could focus on the development of safer and more effective PPARδ agonists.
科学研究应用
2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of obesity and type 2 diabetes. In addition, it has been found to increase fat burning and improve endurance in animal models of exercise performance.
属性
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)propanoylamino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-10-9-12(7-8-14(10)18)23-11(2)17(22)20-15-6-4-3-5-13(15)16(19)21/h3-9,11H,1-2H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMADQDAEFYCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。